

Application Notes and Protocols for Phenyldecane-Functionalized Nanoparticles

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Compound of Interest

Compound Name: *1-Bromo-10-phenyldecane*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyldecane-functionalized nanoparticles are emerging as a promising platform in nanomedicine, particularly for drug delivery applications. The long hydrocarbon chain of phenyldecane imparts a hydrophobic surface to the nanoparticles, which can enhance the loading of lipophilic drugs and facilitate interaction with cell membranes. This document provides detailed protocols for the synthesis, characterization, and application of phenyldecane-functionalized nanoparticles, created for researchers and professionals in drug development.

Data Presentation

The following tables summarize key quantitative data for phenyldecane-functionalized nanoparticles, with representative values derived from analogous long-chain hydrocarbon-functionalized nanoparticle systems.

Table 1: Physicochemical Characterization of Phenyldecane-Functionalized Iron Oxide Nanoparticles (PhDec-IONPs)

Parameter	Value	Technique	Reference
Core Material	Iron Oxide (Fe_3O_4)	-	[1][2]
Mean Hydrodynamic Size	$155 \pm 10 \text{ nm}$	Dynamic Light Scattering (DLS)	[3]
Polydispersity Index (PDI)	0.18 ± 0.05	Dynamic Light Scattering (DLS)	[2]
Zeta Potential	$-15 \pm 5 \text{ mV}$	Electrophoretic Light Scattering	[4]
Ligand Density (Phenyldecane)	$\sim 4 \text{ molecules/nm}^2$	Thermogravimetric Analysis (TGA)	[5][6]

Table 2: Drug Loading and Encapsulation Efficiency of Doxorubicin-Loaded PhDec-PLGA Nanoparticles

Parameter	Value	Method	Reference
Nanoparticle Matrix	PLGA	-	[7][8]
Drug	Doxorubicin (DOX)	-	[9][10]
Drug Loading Content (DLC)	$15.8 \pm 2.1\%$	UV-Vis Spectroscopy	[11]
Encapsulation Efficiency (EE)	$85.3 \pm 5.5\%$	UV-Vis Spectroscopy	[12]

Table 3: In Vitro Cellular Uptake and Cytotoxicity

Cell Line	Uptake Efficiency (%) after 4h	IC ₅₀ (µg/mL of Dox)	Assay	Reference
MCF-7 (Breast Cancer)	75 ± 8%	1.2 ± 0.3	Flow Cytometry / MTT Assay	[13][14]
HeLa (Cervical Cancer)	68 ± 6%	1.8 ± 0.4	Flow Cytometry / MTT Assay	[15]
HEK293 (Normal Kidney)	25 ± 4%	15.2 ± 2.1	Flow Cytometry / MTT Assay	[16]

Experimental Protocols

The following are detailed methodologies for the synthesis and key experiments related to phenyldecane-functionalized nanoparticles.

Protocol 1: Synthesis of Phenyldecane-Functionalized Iron Oxide Nanoparticles (PhDec-IONPs) via Thermal Decomposition

This protocol describes the synthesis of iron oxide nanoparticles with a phenyldecane functionalization, adapted from thermal decomposition methods for creating monodisperse iron oxide nanoparticles using long-chain hydrocarbon solvents and capping agents.[17][18][19][20][21]

Materials:

- Iron(III) acetylacetone (Fe(acac)₃)
- Phenyldecane
- Oleic acid
- Oleylamine
- Ethanol

- Toluene

Procedure:

- In a three-neck flask equipped with a condenser, thermocouple, and magnetic stirrer, combine $\text{Fe}(\text{acac})_3$ (2 mmol), oleic acid (6 mmol), and oleylamine (6 mmol) in 20 mL of phenyldecane.
- Under a continuous nitrogen flow, heat the mixture to 200°C with vigorous stirring and maintain for 2 hours.
- Increase the temperature to 300°C and reflux for 1 hour.
- Cool the reaction mixture to room temperature.
- Add 40 mL of ethanol to precipitate the nanoparticles.
- Separate the nanoparticles by centrifugation at 8000 rpm for 10 minutes.
- Discard the supernatant and wash the nanoparticle pellet with ethanol three times.
- Disperse the final phenyldecane-functionalized iron oxide nanoparticles in toluene for storage.

Protocol 2: Drug Loading of Doxorubicin into Phenyldecane-Functionalized PLGA Nanoparticles

This protocol details the encapsulation of the chemotherapeutic drug doxorubicin (DOX) into a PLGA nanoparticle matrix functionalized with phenyldecane using a nanoprecipitation method. [7][8][22][23]

Materials:

- Phenyldecane-functionalized PLGA (PhDec-PLGA)
- Doxorubicin hydrochloride (DOX·HCl)
- Triethylamine (TEA)

- Acetone
- Deionized water
- Pluronic F-127

Procedure:

- Dissolve 100 mg of PhDec-PLGA and 10 mg of DOX·HCl in 5 mL of acetone. Add 20 μ L of TEA to neutralize the DOX·HCl.
- Prepare an aqueous solution of 1% (w/v) Pluronic F-127 in 20 mL of deionized water.
- Add the organic phase dropwise to the aqueous phase under moderate magnetic stirring.
- Continue stirring for 4 hours at room temperature to allow for solvent evaporation and nanoparticle formation.
- Collect the nanoparticles by ultracentrifugation at 15,000 rpm for 20 minutes.
- Wash the nanoparticle pellet twice with deionized water to remove unencapsulated drug and surfactant.
- Resuspend the final doxorubicin-loaded phenyldecane-functionalized PLGA nanoparticles in an appropriate buffer for further use.

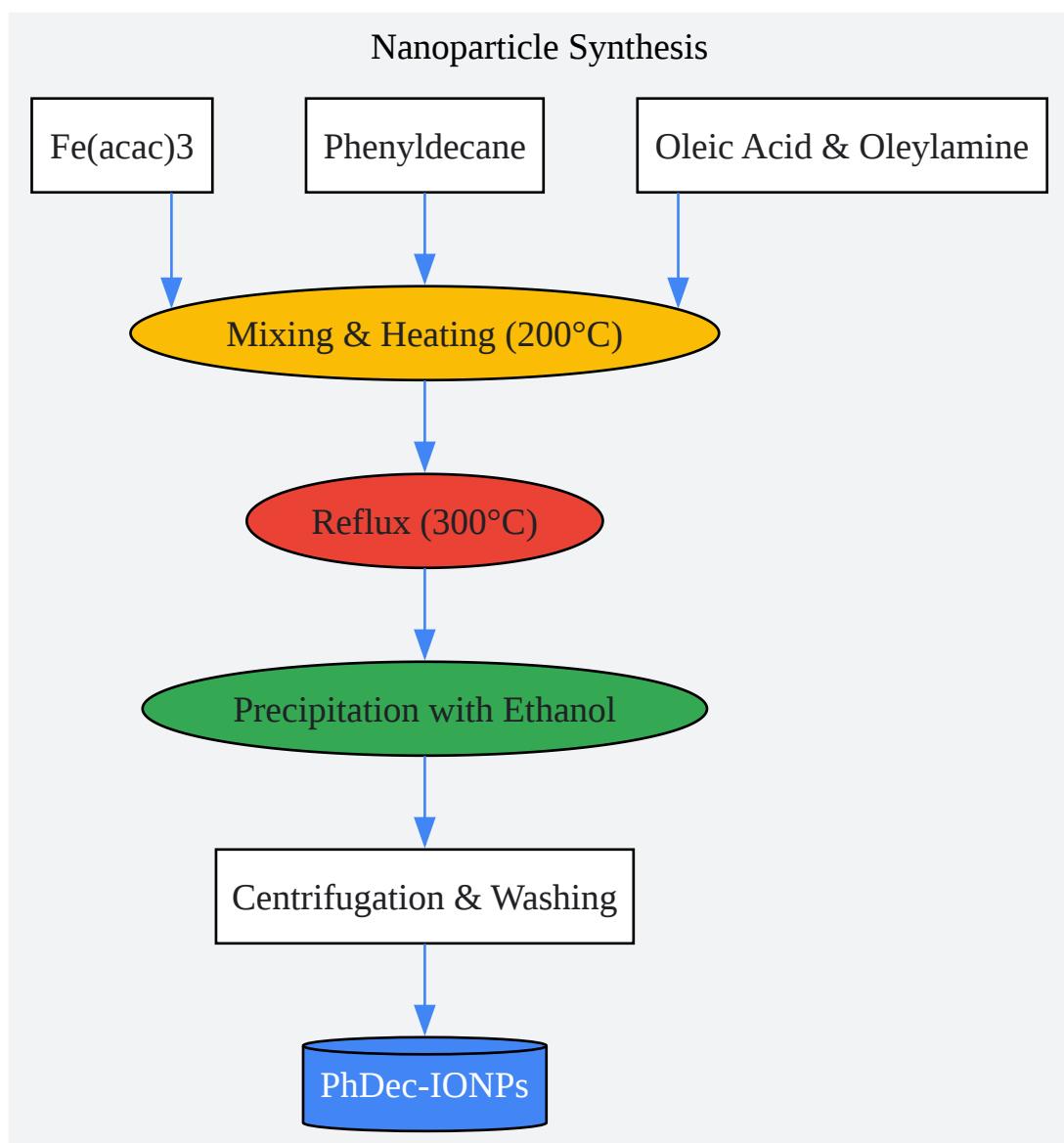
Protocol 3: Characterization of Phenyldecane-Functionalized Nanoparticles

This protocol outlines the standard characterization techniques to determine the physicochemical properties of the synthesized nanoparticles.

- Size and Zeta Potential: Disperse the nanoparticles in deionized water and analyze using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) to determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge.[3][4]
- Morphology: Deposit a diluted nanoparticle suspension onto a carbon-coated copper grid, allow it to dry, and visualize using Transmission Electron Microscopy (TEM) to assess the size, shape, and aggregation state of the nanoparticles.[2]

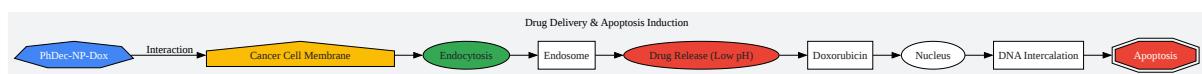
- Surface Functionalization: Confirm the presence of phenyldecane on the nanoparticle surface using Fourier-Transform Infrared Spectroscopy (FTIR) by identifying characteristic peaks of the phenyl and decane groups. Quantify the amount of organic coating using Thermogravimetric Analysis (TGA) by measuring the weight loss upon heating.[5][6]
- Drug Loading Quantification: To determine the drug loading content (DLC) and encapsulation efficiency (EE), dissolve a known amount of drug-loaded nanoparticles in a suitable solvent. Measure the drug concentration using UV-Vis spectroscopy at the characteristic absorbance wavelength of the drug (e.g., 480 nm for doxorubicin).[9][10]
 - $DLC \text{ (\%)} = (\text{Mass of drug in nanoparticles} / \text{Total mass of nanoparticles}) \times 100$
 - $EE \text{ (\%)} = (\text{Mass of drug in nanoparticles} / \text{Initial mass of drug used}) \times 100$

Mandatory Visualizations



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Synthesis workflow for PhDec-IONPs.



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Cellular uptake and action of drug-loaded nanoparticles.

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